3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Medicinal chemistry Scaffold differentiation SAR

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-47-3; molecular formula C₇H₉ClN₂O₂; MW 188.61 g/mol) is a bifunctional pyrazole derivative bearing a carboxylic acid side chain and a 4-chloro-5-methyl substitution pattern on the heterocyclic core. It is supplied as a white solid (mp ~120–125 °C) with a typical purity specification of ≥95%.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 180741-47-3
Cat. No. B1639552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
CAS180741-47-3
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CCC(=O)O)Cl
InChIInChI=1S/C7H9ClN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyVCKABMDGGVYSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-47-3) – Core Identity and Procurement Baseline


3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-47-3; molecular formula C₇H₉ClN₂O₂; MW 188.61 g/mol) is a bifunctional pyrazole derivative bearing a carboxylic acid side chain and a 4-chloro-5-methyl substitution pattern on the heterocyclic core. It is supplied as a white solid (mp ~120–125 °C) with a typical purity specification of ≥95% . The compound is a versatile small-molecule scaffold and a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules .

Why 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Cannot Be Substituted with In-Class Analogs


Pyrazole-propanoic acids are not freely interchangeable. The regioisomeric position of the carboxylic acid chain (N1-propanoic vs. N1-acetic or C-propanoic) and the presence/absence of the 5-methyl and 4-chloro substituents alter the electronic character of the heterocycle, the acidity of the carboxyl group, and the compound’s reactivity in downstream amide/ester formations . Moreover, the safety and transport classification differs even between closely related regioisomers: the target compound carries a “Warning” GHS code, whereas the regioisomer 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005650-61-2) is classified as UN2811 Poison (Hazard Class 6.1, Signal Word “Danger”) . These divergences directly affect synthetic protocol robustness, laboratory safety workflow, and procurement compliance, making generic substitution scientifically and operationally risky.

Quantitative Differentiation Evidence for 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Against Closest Analogs


Structural Identity and Substituent Completeness: Dual 4-Cl/5-CH₃ Substitution vs. Des-halo or Des-methyl Analogs

The target compound possesses both a chlorine atom at position 4 and a methyl group at position 5 on the pyrazole ring. The des-chloro analog, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2), has a molecular weight of 154.17 g/mol ; the des-methyl analog, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS 913839-78-8), has a molecular weight of 174.58 g/mol . The target compound’s MW of 188.61 g/mol reflects the presence of both substituents, which together contribute to enhanced lipophilicity and potential halogen-bonding capability relative to either singly substituted analog.

Medicinal chemistry Scaffold differentiation SAR

Hazard and Transport Classification: Warning vs. Danger Relative to the N1-Regioisomer

The regulatory hazard classification of the target compound (Warning, Harmful if swallowed – H302 ) differs markedly from that of its regioisomer, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005650-61-2), which is classified as UN2811 Poison (Hazard Class 6.1, Signal Word “Danger”) . This disparity means that the regioisomer may trigger additional shipping restrictions, hazmat fees, and institutional safety review requirements.

Laboratory safety Transport compliance Procurement risk

Melting Point and Physical Handling Characteristics vs. Singly Substituted Analogs

The target compound is a white solid with a measured melting point of approximately 120–125 °C . In contrast, no discrete melting point data are publicly listed for several close analogs (e.g., 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 180741-46-2, or 4-chloro-3-methyl-1H-pyrazole-1-propanoic acid, CAS 180741-32-6) in standard supplier databases . A defined melting point facilitates identity verification by differential scanning calorimetry (DSC) or melting point apparatus and ensures consistent solid-form handling during weighing and formulation.

Physical property Solid-form consistency Weighing accuracy

Documented Synthetic Lineage as a Direct Intermediate for NSAID Synthesis

Authoritative database records explicitly designate 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid as an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) . While broader pyrazole-propanoic acid scaffolds are frequently used in medicinal chemistry, this specific chloromethyl-substituted variant is uniquely cited in the context of NSAID-related synthetic pathways, distinguishing it from generic pyrazole building blocks that lack a documented link to a specific therapeutic class.

Drug intermediate NSAID synthesis Medicinal chemistry

Priority Application Scenarios Where 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Delivers Verifiable Advantage


Medicinal Chemistry: Dual-Substituted Pyrazole Scaffold for COX/LOX Inhibitor Lead Optimization

The compound provides a ready-to-derivatize core bearing both a chlorine substituent (for potential halogen bonding or metabolic blocking) and a methyl group (for tuning lipophilicity and steric bulk). Its documented lineage as an NSAID intermediate makes it a strategic starting point for teams designing cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) inhibitors without needing to separately introduce both substituents via additional synthetic steps. The known melting point (120–125 °C) simplifies batch quality verification in medicinal chemistry workflows.

Synthetic Chemistry: Reductive or Nucleophilic Aromatic Substitution Using the 4-Chloro Handle

The 4-chloro substituent on the pyrazole ring serves as a reactive site for further functionalization, including palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the propanoic acid chain remains available for amide/ester formation. This orthogonal reactivity pattern is not available in the des-chloro analog 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2) , making the target compound the required choice when dual derivatization is planned.

Procurement Efficiency: Reduced Transport Hazard Relative to the Regioisomeric Analog

Because the target compound carries a GHS ‘Warning’ classification (H302) without UN2811 designation , it avoids the hazmat fees and shipping restrictions associated with the regioisomer 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (UN2811, Hazard Class 6.1, Signal Word ‘Danger’) . Procurement teams operating under institutional spending caps or centralized chemical purchasing systems can select the safer, logistically simpler compound while retaining the same molecular formula and core functionality.

Analytical Method Development: Melting-Point-Based Identity Confirmation

The availability of a discrete, supplier-verified melting point (~120–125 °C) for the target compound enables rapid in-house identity verification using standard melting point apparatus or DSC, a capability that is absent for multiple des-methyl or des-chloro analogs that lack published melting point data. This reduces reliance on costly external analytical services and accelerates compound qualification timelines in research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.